molecular formula C8H8BF3KNO B1471011 Potassium 3-acetamidophenyltrifluoroborate CAS No. 1374247-40-1

Potassium 3-acetamidophenyltrifluoroborate

Cat. No.: B1471011
CAS No.: 1374247-40-1
M. Wt: 241.06 g/mol
InChI Key: KHOQQBIXVXZEBZ-UHFFFAOYSA-N
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Description

Potassium 3-acetamidophenyltrifluoroborate is a boron-based compound with the chemical formula C8H7BF3KNO2. It is often used in organic synthesis due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-acetamidophenyltrifluoroborate is typically synthesized through the reaction of 3-acetamidophenylboronic acid with potassium bifluoride. The process involves the following steps :

    Formation of 3-acetamidophenylboronic acid: This is achieved by reacting 3-acetamidophenylboronic acid with trifluoroboric anhydride.

    Reaction with potassium bifluoride: The 3-acetamidophenylboronic acid is then reacted with potassium bifluoride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-acetamidophenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium 3-acetamidophenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates, contributing to the production of various medications.

    Industry: The compound is used in the manufacture of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which potassium 3-acetamidophenyltrifluoroborate exerts its effects involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The trifluoroborate group enhances the compound’s stability and reactivity, making it an effective reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-acetamidophenyltrifluoroborate
  • Potassium 3-methylphenyltrifluoroborate

Uniqueness

Potassium 3-acetamidophenyltrifluoroborate is unique due to its specific functional groups, which confer distinct reactivity and stability compared to other similar compounds. Its acetamido group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

potassium;(3-acetamidophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOQQBIXVXZEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)NC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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